Icariside I

Vue d'ensemble

Description

Icariside I is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms . It is a metabolite of Icarlin, which could regulate bone remodeling and is recognized as an effective agent for the treatment of osteoporosis .

Synthesis Analysis

Icariside I is a glycosylation product of icaritin . A study employed a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995, providing a highly-efficient preparation method . The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha .Molecular Structure Analysis

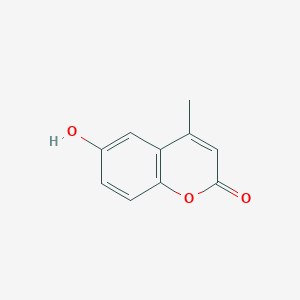

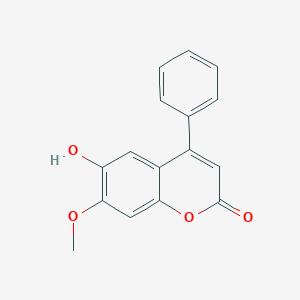

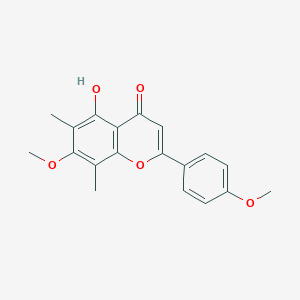

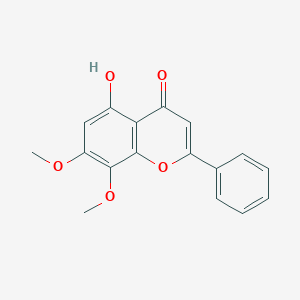

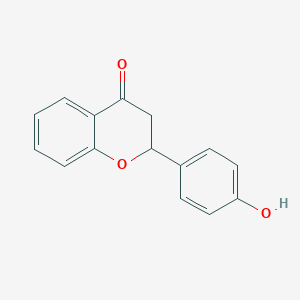

The molecular formula of Icariside I is C27H30O11 . Its molecular weight is 530.52 .Chemical Reactions Analysis

The conversion rate of icariin to icariside I by the wild-type TpeRha was 4.33% ± 0.19% . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .Physical And Chemical Properties Analysis

Icariside I has a molecular weight of 530.52 . It is a solid substance with a light yellow to yellow color .Applications De Recherche Scientifique

Anticancer Properties

Icariside II, a flavonoid derivative of icariin, demonstrates significant potential in cancer therapy. It induces apoptosis in various cancer cell lines by targeting multiple signaling pathways, including STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin. These pathways are often deregulated in cancers, making Icariside II a promising lead compound for anticancer therapy (Khan et al., 2015). Further studies reveal Icariside II's ability to arrest cell cycles, trigger autophagy, reduce cellular metabolism, and inhibit cancer metastasis and tumor-associated angiogenesis, enhancing its chemopreventive properties in solid tumors (Xu et al., 2021).

Metabolism and Bioavailability

The human intestinal microflora plays a crucial role in the metabolism of icariin, transforming it into icariside II, icaritin, and desmethylicaritin. This biotransformation suggests that the pharmacokinetics of icariin should focus on its metabolites, which are rapidly transformed before absorption in the human intestine (Wu et al., 2016). Strategies to improve the bioavailability of icariin and its derivatives, like icariside II, involve pharmaceutical technologies and structural transformations, thereby enhancing the efficacy of these compounds (Szabó et al., 2022).

Cardiovascular Health

Icariside II has been shown to ameliorate diabetic cardiomyopathy in diabetic rats, improving body weight, heart/body weight ratio, fasting blood glucose, and reducing cardiac oxidative stress, inflammation, and apoptosis levels. This is achieved by activating the Akt/NOS/NF-κB pathway, highlighting its potential for treating diabetic heart conditions (Yang et al., 2017). Another study indicates that Icariside II attenuates cardiac remodeling via the AMPKα2/mTORC1 pathway, offering a potential treatment option for malignant cardiac remodeling (Liu et al., 2018).

Neuroprotection

In the context of cerebral ischemia-reperfusion injury, Icariside II exhibits protective effects by up-regulating PPARα and PPARγ and inhibiting NF-κB activation. This suggests its potential as a therapeutic agent for cerebral ischemic/reperfusion injury (Deng et al., 2016).

Bone Health

Icariside II enhances the osteogenic differentiation of rat bone marrow stromal cells, indicating its potential in treating osteoporosis. It effectively enhances gene expressions related to bone formation and mineralization (Zhai et al., 2010).

Mécanisme D'action

Icariside I has been found to downregulate a series of intermediate metabolites such as kynurenine, kynurenic acid, and xanthurenic acid, and corresponding key enzymes involved in the kynurenine-AhR pathway in both tumor cells and tumor-bearing mice . It also significantly upregulates CD8 + T cells in both peripheral blood and tumor tissues of tumor-bearing mice .

Orientations Futures

Propriétés

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCPMVXIUPYNHI-WPKKLUCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205283 | |

| Record name | Baohuoside-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icariside I | |

CAS RN |

56725-99-6 | |

| Record name | Icariside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56725-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Icariside I exert its anti-tumor activity?

A: Research suggests that Icariside I inhibits tumor growth by regulating the gut microbiome and the host's immune response. [] It achieves this by:

- Modulating gut microbiota composition: Icariside I restores the balance of beneficial bacteria like Lactobacillus spp. and Bifidobacterium spp., which are known to enhance immunity. []

- Influencing immune cell populations: Treatment with Icariside I leads to an increase in the number of CD4+ and CD8+ T cells, as well as NK and NKT cells in the peripheral blood. []

- Regulating immune signaling pathways: Studies indicate that Icariside I might exert its anti-tumor effects by inhibiting the IL-6/STAT3 signaling pathway, impacting tumor cell proliferation, apoptosis, invasion, and metastasis. []

Q2: Does Icariside I directly interact with tumor cells?

A2: While Icariside I's effect on the gut microbiome and immune system plays a crucial role in its anti-tumor activity, in vitro studies demonstrate its ability to directly impact tumor cells. Icariside I can:

- Inhibit breast cancer cell proliferation and migration: Studies show that Icariside I disrupts the IL-6/STAT3 pathway in breast cancer cells, leading to reduced colony formation and migration. []

- Induce cell cycle arrest and apoptosis: Icariside I has been observed to induce G1 phase arrest and modulate the expression of cell cycle regulators like Cyclin D1 and CDK4. Additionally, it influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, contributing to apoptosis. []

Q3: What is the molecular structure of Icariside I?

A: Icariside I is a prenylated flavonol glycoside. Its structure consists of a flavonol backbone with a prenyl group attached and a sugar moiety. [, , , ]

Q4: Is there information available on the molecular formula and weight of Icariside I?

A: While the provided abstracts do not explicitly state the molecular formula and weight of Icariside I, these can be deduced from its chemical structure as a prenylated flavonol glycoside. [, , , ]

Q5: How is Icariside I absorbed and distributed in the body?

A: Studies using a standardized Epimedium extract suggest that Icariside I, when orally ingested, may not be detectable in the bloodstream. [] This suggests possible rapid metabolism into other bioactive compounds. More research is needed to understand the absorption and distribution of Icariside I specifically.

Q6: What evidence supports the anti-tumor activity of Icariside I?

A6: Icariside I has shown promising anti-tumor effects in preclinical studies:

- In vivo melanoma model: Oral administration of Icariside I significantly inhibited B16F10 melanoma growth in mice. [] This effect was associated with modulation of the gut microbiome, increased immune cell populations, and reduced systemic inflammation. []

- In vitro breast cancer models: Icariside I effectively inhibited the proliferation and migration of breast cancer cells. [] Additionally, it induced cell cycle arrest and apoptosis in these cells. []

Q7: What is the safety profile of Icariside I?

A: While Icariside I exhibits promising anti-tumor activity, its complete safety profile requires further investigation. Some studies suggest it is relatively non-toxic, [] but comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects.

Q8: How is Icariside I quantified in biological samples?

A8: Several analytical methods are utilized to quantify Icariside I and other Epimedium flavonoids in various matrices:

- High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) detection, HPLC offers a robust and sensitive method for quantifying Icariside I in biological samples like blood and tissues. [] This technique is valuable for pharmacokinetic and tissue distribution studies.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely employed for quantifying Icariside I and its metabolites in complex biological matrices. [, , ] LC-MS/MS offers significant advantages in pharmacokinetic studies due to its high sensitivity and selectivity.

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, especially when coupled with mass spectrometry (MS/MS), provides enhanced sensitivity and resolution for analyzing Icariside I and other flavonoids in complex mixtures. [, ] This is particularly useful for pharmacokinetic studies where accurate quantification of low analyte concentrations is crucial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.